

Spectroscopic Profile of 7-Methylquinolin-8-amine: A Technical Guide

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Compound of Interest

Compound Name: 7-Methylquinolin-8-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-methylquinolin-8-amine** (CAS No. 5470-82-6). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **7-methylquinolin-8-amine** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **7-methylquinolin-8-amine**. Below are the predicted ^1H and ^{13}C NMR spectral data, based on the analysis of related quinoline and aromatic amine derivatives.

^1H NMR Spectroscopy

The proton NMR spectrum of **7-methylquinolin-8-amine** is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group, and the amine group. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the quinoline ring and the amino and methyl substituents.

Table 1: Predicted ^1H NMR Spectral Data for **7-Methylquinolin-8-amine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.7	Doublet of Doublets	~4.5, 1.5
H-3	7.1 - 7.3	Doublet of Doublets	~8.5, 4.5
H-4	7.8 - 8.0	Doublet of Doublets	~8.5, 1.5
H-5	7.3 - 7.5	Doublet	~8.0
H-6	7.0 - 7.2	Doublet	~8.0
-CH ₃ (at C-7)	2.3 - 2.5	Singlet	-
-NH ₂ (at C-8)	4.5 - 5.5	Broad Singlet	-

Note: Chemical shifts are referenced to TMS ($\delta = 0$ ppm) and are subject to solvent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen atom and the positions of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for **7-Methylquinolin-8-amine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	147 - 149
C-3	121 - 123
C-4	135 - 137
C-4a	127 - 129
C-5	128 - 130
C-6	115 - 117
C-7	136 - 138
C-8	140 - 142
C-8a	144 - 146
-CH ₃ (at C-7)	17 - 19

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and are subject to solvent effects.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of **7-methylquinolin-8-amine**.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **7-methylquinolin-8-amine** for ¹H NMR and 20-30 mg for ¹³C NMR.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion.

- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required due to the lower natural abundance of ^{13}C and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of **7-methylquinolin-8-amine** will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the methyl group, and C=C and C=N bonds of the quinoline ring.

Table 3: Predicted IR Absorption Bands for **7-Methylquinolin-8-amine**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric and symmetric)	3450 - 3300	Medium
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch (methyl)	2980 - 2850	Medium
C=C and C=N Ring Stretch	1620 - 1450	Strong
N-H Bend (scissoring)	1650 - 1580	Medium
C-N Stretch	1340 - 1250	Strong
C-H Out-of-plane Bend	900 - 680	Strong

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample like **7-methylquinolin-8-amine** is as follows:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **7-methylquinolin-8-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **7-Methylquinolin-8-amine**

Ion	Predicted m/z	Description
$[\text{M}]^+$ (Molecular Ion)	158	Molecular weight of $\text{C}_{10}\text{H}_{10}\text{N}_2$
$[\text{M}-1]^+$	157	Loss of a hydrogen radical
$[\text{M}-15]^+$	143	Loss of a methyl radical (CH_3)
$[\text{M}-28]^+$	130	Loss of HCN from the quinoline ring

Note: The fragmentation pattern can vary depending on the ionization technique used.

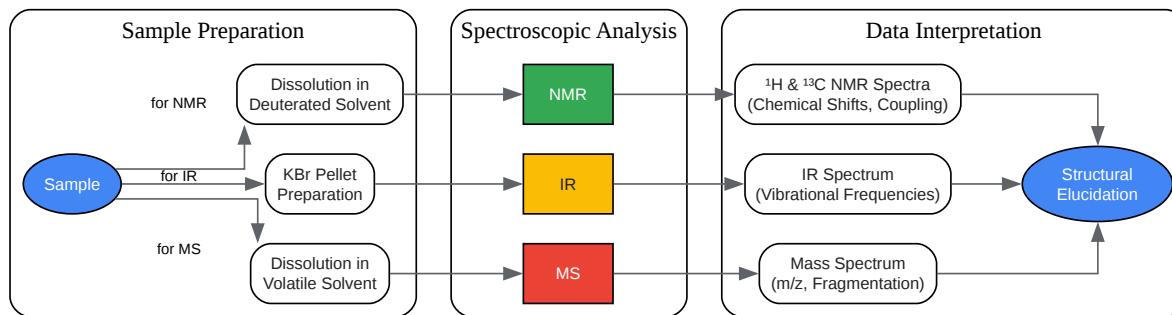
Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of **7-methylquinolin-8-amine** is outlined below.

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation:
 - A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. The standard electron energy is 70 eV.
 - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **7-Methylquinolin-8-amine**.



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Caption: Workflow for the spectroscopic characterization of **7-Methylquinolin-8-amine**.

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